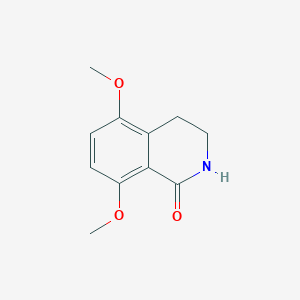5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No.: 1082041-80-2
Cat. No.: VC8204930
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082041-80-2 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 5,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)10-7(8)5-6-12-11(10)13/h3-4H,5-6H2,1-2H3,(H,12,13) |
| Standard InChI Key | JJWGGPNCHMOFIX-UHFFFAOYSA-N |
| SMILES | COC1=C2CCNC(=O)C2=C(C=C1)OC |
| Canonical SMILES | COC1=C2CCNC(=O)C2=C(C=C1)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one features a bicyclic framework comprising a partially saturated isoquinoline core. Key structural elements include:
-
Methoxy groups at positions 5 and 8, which influence electronic distribution and solubility.
-
Ketone functionality at position 1, distinguishing it from hydroxylated analogs like 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride.
-
Partial saturation of the C1–C4 positions, reducing aromaticity compared to fully unsaturated isoquinolines.
Table 1: Comparative Molecular Properties of Related Tetrahydroisoquinolines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one | C11H13NO3 | 207.23 (calculated) | 1-ketone, 5,8-methoxy |
| 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride | C11H16ClNO3 | 233.71 | 4-hydroxyl, 5,8-methoxy |
| 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | C11H15NO2 | 193.24 | 7,8-methoxy, no ketone |
The ketone group likely enhances hydrogen-bonding capacity compared to hydroxylated analogs, potentially affecting solubility and receptor interactions.
Synthetic Approaches
Retrosynthetic Analysis
Plausible routes for synthesizing 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one include:
-
Pictet-Spengler Cyclization: Condensation of a phenethylamine precursor with a carbonyl donor under acidic conditions, followed by oxidation to introduce the ketone .
-
Polonovski Reaction: Utilized in the synthesis of mimosamycin analogs, this method could enable the introduction of methoxy groups post-cyclization .
Stepwise Synthesis Protocol (Hypothetical)
-
Precursor Preparation:
-
3,4-Dimethoxyphenethylamine reacts with glyoxylic acid to form a tetrahydroisoquinoline intermediate.
-
-
Oxidation:
-
Purification:
-
Column chromatography or recrystallization to isolate the target compound.
-
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
|---|---|---|
| Tetrahydrothienoisoquinoline 7e | 0.155 | 0.170 |
| Doxorubicin (Control) | 0.042 | 0.039 |
Analytical Characterization
Spectroscopic Data (Predicted)
-
IR Spectroscopy:
-
NMR Spectroscopy:
-
¹H NMR: Two singlet peaks for methoxy protons (δ 3.70–3.85 ppm).
-
¹³C NMR: Carbonyl carbon resonance at ~205 ppm.
-
X-ray Crystallography
While no crystal structure is available for this compound, related tetrahydroisoquinolines exhibit planar bicyclic cores with substituents in equatorial orientations .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods for methoxy group installation.
-
Biological Screening: Evaluate kinase inhibition (e.g., CDK2, DHFR) and neuroprotective activity in vitro .
-
Structure-Activity Relationships: Compare 1-ketone derivatives with hydroxylated analogs to delineate functional group contributions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume